
1-(2-(2-methyl-1H-indol-1-yl)ethyl)-3-(1-methyl-1H-indol-3-yl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The interest in urea derivatives, particularly those incorporating indole structures, stems from their diverse biological activities and potential applications in medicinal chemistry. These compounds are explored for their synthesis methodologies, structural analysis, and the evaluation of their chemical and physical properties to understand their interaction mechanisms and potential applications further.
Synthesis Analysis
The synthesis of urea derivatives often involves multi-step reactions, starting from readily available precursors such as carboxylic acids, isocyanates, or amines. For instance, a study demonstrated a method for synthesizing ureas via the Lossen rearrangement, offering good yields without racemization and under mild conditions, highlighting the versatility and efficiency of this approach in urea synthesis (Thalluri et al., 2014).
Molecular Structure Analysis
The molecular structure of urea derivatives, including 1-(2-(2-methyl-1H-indol-1-yl)ethyl)-3-(1-methyl-1H-indol-3-yl)urea, is often elucidated using techniques like NMR, X-ray diffraction, and mass spectrometry. A study detailed the crystal structure of a related urea compound, showcasing the importance of molecular geometry, hydrogen bonding, and other intramolecular interactions in determining the compound's properties and reactivity (Habibi et al., 2013).
Chemical Reactions and Properties
Urea derivatives engage in various chemical reactions, such as cyclization and rearrangement, which are crucial for their functionalization and application in synthesis. The reactivity of these compounds towards different reagents opens avenues for generating novel molecules with potential biological activities. For example, an innovative approach involving the intramolecular diamination of alkynes with isocyanates was reported to synthesize indole-cyclic urea fused derivatives, demonstrating the compound's versatility in forming complex structures (Rajesh et al., 2017).
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Synthesis of Polycyclic Meridianin Analogues
The compound is utilized in the synthesis of new families of meridianine analogues, featuring a uracil structural unit. These analogues are derived from methyl (2E)-3-dimethylamino-2-(1H-indol-3-yl)-propenoate and exhibit potential as biologically active compounds (Časar et al., 2005).
Transformation to N-Acetyl Derivatives
Treatment with various reagents can transform N-[2-(1H-indol-3-yl)ethyl]alkanamide into N-acetyl derivatives, showcasing the compound's versatility in chemical transformations (Bobowski, 1983).
Biological Activity and Structural Analysis
Antitumor Activities
A derivative of the compound has shown potential antitumor activity, with its structure and activity relationship studied through crystal structure analysis and docking studies (Hu et al., 2018).
Hydrogen Bonding and Biological Studies
The compound forms part of a series being studied for biological activity, with a focus on hydrogen bonding interactions within its crystal structure (Saharin et al., 2008).
Pharmaceutical Research
Synthesis of Pharmaceutical Compounds
The compound is integral in synthesizing a range of pharmaceutical compounds, such as analogues of the bis-indole alkaloid topsentin, which were tested for anticancer activity (Carbone et al., 2013).
Serotonin 5-HT2 Antagonists Development
Derivatives of the compound were synthesized and evaluated for their potential as serotonin 5-HT2 antagonists, which could have implications in treating various psychiatric disorders (Perregaard et al., 1992).
Antioxidant Activity
- Antioxidant Activity Evaluation: Certain derivatives of the compound were synthesized and assessed for their antioxidant properties, highlighting its potential in oxidative stress-related therapeutic applications (George et al., 2010).
Eigenschaften
IUPAC Name |
1-(1-methylindol-3-yl)-3-[2-(2-methylindol-1-yl)ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O/c1-15-13-16-7-3-5-9-19(16)25(15)12-11-22-21(26)23-18-14-24(2)20-10-6-4-8-17(18)20/h3-10,13-14H,11-12H2,1-2H3,(H2,22,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDCJHLBEEYRTJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CC=CC=C2N1CCNC(=O)NC3=CN(C4=CC=CC=C43)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-(2-methyl-1H-indol-1-yl)ethyl)-3-(1-methyl-1H-indol-3-yl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

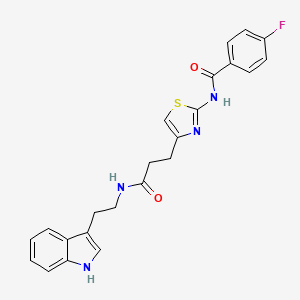
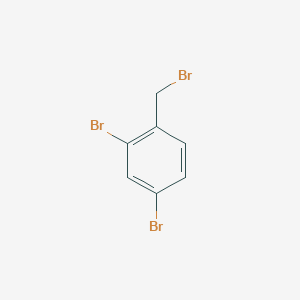
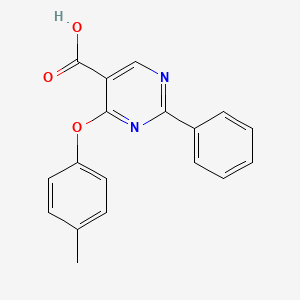

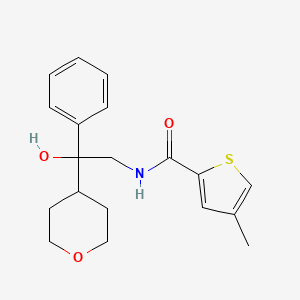
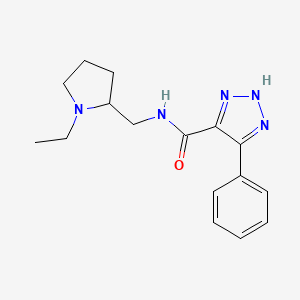

![4-oxo-N-pentyl-6-phenyl-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B2488621.png)
![2-chloro-N-[(4-chlorophenyl)methyl]-4-[4-(trifluoromethyl)piperidin-1-yl]benzamide](/img/structure/B2488624.png)
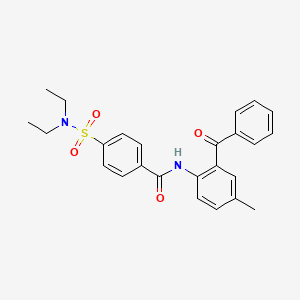
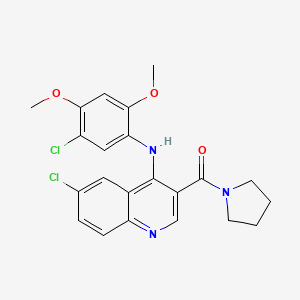
![2-(3-Methylphenyl)-1-[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]ethanone](/img/structure/B2488627.png)
![2-[(5-Bromopyrimidin-2-yl)amino]-1-(2,3-dihydro-1-benzofuran-5-yl)ethanol](/img/structure/B2488628.png)
![2-amino-N-ethyl-4-methyl-N-[(2-methylphenyl)methyl]pentanamide hydrochloride](/img/structure/B2488633.png)